N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound characterized by its multiple benzoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzophenone with benzoyl chloride to form an intermediate, which is then further reacted with 4-hydroxybenzophenone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzoylphenyl)benzamide
- 4-Benzoylamino-benzophenone
- 4-Benzoylbenzanilide
Uniqueness
N-(4-Benzoylphenyl)-4-{4-[(4-benzoylphenyl)carbamoyl]phenoxy}benzamide is unique due to its complex structure, which includes multiple benzoyl and phenyl groups.
Properties
Molecular Formula |
C40H28N2O5 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-[4-[(4-benzoylphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C40H28N2O5/c43-37(27-7-3-1-4-8-27)29-11-19-33(20-12-29)41-39(45)31-15-23-35(24-16-31)47-36-25-17-32(18-26-36)40(46)42-34-21-13-30(14-22-34)38(44)28-9-5-2-6-10-28/h1-26H,(H,41,45)(H,42,46) |
InChI Key |
SEBWWQVALBQNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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